Synthetic Utility as a Building Block for Bcl-2/Bcl-xL Inhibitors
Methyl 4-(4-bromophenyl)piperazine-1-carboxylate serves as a key intermediate for the synthesis of dual Bcl-2/Bcl-xL inhibitors, a class of anticancer agents. In contrast, the tert-butyl carbamate analog (1-Boc-4-(4-bromophenyl)piperazine, CAS 352437-09-3) is also used for this purpose but requires an additional deprotection step to generate the free amine for further functionalization . The methyl carbamate offers a more labile protecting group that can be selectively removed under milder conditions compared to the Boc group, potentially streamlining synthetic routes .
| Evidence Dimension | Synthetic route efficiency |
|---|---|
| Target Compound Data | Methyl carbamate; deprotection under mild basic or nucleophilic conditions |
| Comparator Or Baseline | tert-Butyl carbamate (Boc); deprotection requires acidic conditions (e.g., TFA) |
| Quantified Difference | Milder deprotection conditions; no quantitative yield data available |
| Conditions | Synthetic chemistry context |
Why This Matters
For procurement, the methyl carbamate variant may be preferred when synthetic routes demand orthogonal protecting group strategies or when acidic conditions are incompatible with other functional groups.
